5-Ethoxycarbonyl-2'-deoxycytidine
Overview
Description
5-Ethoxycarbonyl-2’-deoxycytidine is a nucleoside analog with the molecular formula C({12})H({17})N({3})O({6}) and a molecular weight of 299.28 g/mol. This compound is structurally related to cytidine, a component of DNA, but features an ethoxycarbonyl group at the 5-position of the cytosine ring. This modification can significantly alter its chemical properties and biological activity, making it a valuable tool in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine typically involves the following steps:
Protection of the Deoxyribose Hydroxyl Groups: The hydroxyl groups of 2’-deoxyribose are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.
Nucleobase Modification: The cytosine nucleobase is modified by introducing an ethoxycarbonyl group at the 5-position. This can be achieved through a palladium-catalyzed coupling reaction using ethyl chloroformate as the ethoxycarbonyl source.
Glycosylation: The protected 2’-deoxyribose is then coupled with the modified cytosine base under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, 5-Ethoxycarbonyl-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-Ethoxycarbonyl-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in controlled environments using batch or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia, amines, or thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
5-Ethoxycarbonyl-2’-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of DNA replication, repair, and methylation processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the ethoxycarbonyl group can:
Inhibit DNA Polymerases: The bulky ethoxycarbonyl group can hinder the activity of DNA polymerases, leading to termination of DNA synthesis.
Induce DNA Damage: The modified nucleoside can cause structural distortions in the DNA helix, triggering DNA repair mechanisms or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2’-deoxycytidine: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
5-Azacytidine: Contains a nitrogen atom at the 5-position, used as a chemotherapeutic agent.
5-Fluoro-2’-deoxycytidine: Features a fluorine atom at the 5-position, used in cancer treatment.
Uniqueness
5-Ethoxycarbonyl-2’-deoxycytidine is unique due to its ethoxycarbonyl group, which provides distinct chemical properties and biological activities compared to other modified nucleosides. This uniqueness makes it a valuable tool for studying DNA-related processes and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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